The Strategic Utility of 2-Amino-4,5-dihydrofuran-3-carbonitrile in Advanced Heterocyclic Synthesis
The Strategic Utility of 2-Amino-4,5-dihydrofuran-3-carbonitrile in Advanced Heterocyclic Synthesis
Prepared by: Senior Application Scientist, Drug Development & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the architectural complexity of drug candidates often relies on highly functionalized, low-molecular-weight building blocks. 2-Amino-4,5-dihydrofuran-3-carbonitrile has emerged as a critical scaffold for the construction of complex, fused heterocyclic systems[1]. By offering orthogonal reactive handles—a primary amine and a nitrile group—anchored to a partially saturated furan ring, this compound enables rapid diversification in fragment-based drug discovery (FBDD) and advanced materials science.
This technical whitepaper provides a rigorous examination of its physicochemical properties, structural causality, and field-proven synthetic protocols, ensuring researchers can reliably integrate this molecule into complex cascade reactions and photoredox workflows.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of 2-Amino-4,5-dihydrofuran-3-carbonitrile is essential for predicting its behavior in multi-step syntheses. The data below synthesizes its core quantitative metrics[2][3].
Table 1: Quantitative Data and Research Significance
| Property | Value | Causality / Significance in Research |
| IUPAC Name | 2-Amino-4,5-dihydrofuran-3-carbonitrile | Defines the core partially saturated oxygen heterocycle. |
| CAS Number | 27512-24-9 | Unique identifier for regulatory tracking and procurement[2]. |
| Molecular Weight | 110.11 g/mol | Ideal <300 Da threshold, making it a highly efficient FBDD starting point[2]. |
| Molecular Formula | C5H6N2O | High heteroatom-to-carbon ratio enhances hydrogen-bonding capacity[3]. |
| Exact Mass | 110.0480 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation[3]. |
| Predicted pKa | 4.40 ± 0.20 | Dictates the protonation state of the amine in physiological and reaction buffers[3]. |
Structural Causality: The reactivity of 2-Amino-4,5-dihydrofuran-3-carbonitrile is driven by the push-pull electronic system within its ring. The nitrile group acts as a strong electron-withdrawing moiety, increasing the electrophilicity of adjacent carbons, while the amino group serves as a nucleophilic handle. This dual nature allows the core structure to be thermally aromatized to 2-aminofuran-3-carbonitrile, acting as a potent precursor in ring transformation reactions[1].
Mechanistic Pathways: Photoredox-Catalyzed Synthesis
Traditional syntheses of highly substituted dihydrofurans often require harsh thermal conditions. However, modern methodologies leverage photoredox catalysis to achieve mild, highly selective functionalization. For instance, the synthesis of heavily substituted 2-amino-4,5-dihydrofuran-3-carbonitrile derivatives can be achieved via a photoredox-catalyzed Giese reaction followed by base-mediated intramolecular cyclization[4].
Fig 1: Photoredox-catalyzed Giese reaction and cyclization workflow.
Protocol 1: Photoredox Synthesis of Dihydrofuran Derivatives
Causality Note: The addition of Triethylamine (TEA) is not merely for pH adjustment; it acts as a crucial proton scavenger that drives the thermodynamic sink of the intramolecular cyclization, preventing reversible ring-opening[4].
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Reaction Setup: In a customized milligram-scale reaction vial, dissolve the alkene precursor and malononitrile derivative in an ethyl acetate/hexanes solvent mixture.
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Photocatalytic Activation: Introduce the photoredox catalyst. Irradiate the mixture using 2 x 3W blue LEDs at room temperature (20–30 °C) under constant stirring.
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Base-Mediated Cyclization: Once the Giese radical addition is complete (monitored via TLC), add 1.0 equivalent of Triethylamine (TEA).
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Maturation: Stir the reaction mixture for an additional 4 hours at room temperature to ensure complete cyclization and tautomerization[4].
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Isolation: Remove the solvent under reduced pressure and purify the residue via silica gel column chromatography (ethyl acetate/hexanes eluent).
Advanced Applications: The Umpolung Strategy in Drug Discovery
In the pursuit of novel bioactive molecules, the 2-amino-4,5-dihydrofuran-3-carbonitrile scaffold is frequently utilized to construct complex spiro-heterocycles. A breakthrough application involves an umpolung (polarity reversal) strategy to synthesize chiral dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles[5].
By reversing the inherent polarity of 2-(2-oxoindolin-3-yl)malononitrile, researchers can force an electrophilic center to act as a nucleophile, enabling a highly enantioselective cascade reaction[5].
Fig 2: Umpolung cascade logic for enantioselective dispiro-bisoxindole synthesis.
These dispiro compounds retain the core dihydrofuran-carbonitrile motif and can be easily transformed into structurally complex therapeutic candidates without degrading their diastereo- and enantiopurity[5].
Analytical Validation Protocol (Self-Validating System)
To ensure scientific integrity, any synthesis involving 2-Amino-4,5-dihydrofuran-3-carbonitrile or its derivatives must be subjected to a self-validating analytical workflow.
Protocol 2: Structural Verification
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High-Resolution Mass Spectrometry (HRMS):
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Action: Subject the purified compound to HRMS (Electron Ionization or Electrospray Ionization).
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Validation: For the base compound, confirm the exact monoisotopic mass of 110.0480 Da[3]. For derivatives, calculate the expected [M+H]+ or [M]+ ion and ensure the experimental value falls within a 5 ppm error margin[4].
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Fourier-Transform Infrared Spectroscopy (FTIR):
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Action: Perform FTIR on the neat solid.
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Validation: Identify the sharp, distinct nitrile (-C≡N) stretch at approximately 2169 cm⁻¹. The presence of primary amine (-NH2) stretches should be visible in the 3000-3300 cm⁻¹ region[4].
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Nuclear Magnetic Resonance (NMR):
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Action: Acquire ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
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Validation: Verify the integration of the broad singlet corresponding to the -NH2 protons. Confirm the chemical shifts of the methylene protons on the dihydrofuran ring, which are heavily deshielded by the adjacent oxygen and the push-pull double bond system.
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References
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PubMed (NIH) - Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles. Available at: [Link]
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The Royal Society of Chemistry - Supplementary Information: Photoredox Catalyzed Synthesis of 2,3-dihydrofuran scaffolds. Available at: [Link]
Sources
- 1. 2-Amino-4,5-dihydrofuran-3-carbonitrile|C5H6N2O [benchchem.com]
- 2. 27512-24-9|2-Amino-4,5-dihydrofuran-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. Umpolung Strategy for the Synthesis of Chiral Dispiro[2-amino-4,5-dihydrofuran-3-carbonitrile]bisoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
